1-(6-Cyclobutylpyrimidin-4-yl)piperidine-4-carboxamide
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Overview
Description
1-(6-Cyclobutylpyrimidin-4-yl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Cyclobutylpyrimidin-4-yl)piperidine-4-carboxamide typically involves the reaction of a piperidine derivative with a pyrimidine derivative under specific conditions. One common method involves the use of cyclobutylpyrimidine and piperidine-4-carboxylic acid as starting materials. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(6-Cyclobutylpyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(6-Cyclobutylpyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and viral infections.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(6-Cyclobutylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of protein kinase B (PKB or Akt), a key enzyme in cell signaling pathways that regulate growth and survival. By inhibiting this enzyme, the compound can modulate cellular processes and potentially exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinase B and have shown similar biological activities.
N-(piperidine-4-yl) benzamide compounds: These compounds have been studied for their anticancer properties and share structural similarities with 1-(6-Cyclobutylpyrimidin-4-yl)piperidine-4-carboxamide.
Uniqueness
This compound is unique due to its cyclobutyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other piperidine derivatives and contributes to its potential as a therapeutic agent .
Properties
Molecular Formula |
C14H20N4O |
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Molecular Weight |
260.33 g/mol |
IUPAC Name |
1-(6-cyclobutylpyrimidin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C14H20N4O/c15-14(19)11-4-6-18(7-5-11)13-8-12(16-9-17-13)10-2-1-3-10/h8-11H,1-7H2,(H2,15,19) |
InChI Key |
JVHMGFAQPOXFBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
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